molecular formula C6H4BrN3 B2435873 3-Amino-6-bromopyridine-2-carbonitrile CAS No. 1807145-78-3

3-Amino-6-bromopyridine-2-carbonitrile

Cat. No.: B2435873
CAS No.: 1807145-78-3
M. Wt: 198.023
InChI Key: DHCAVCFMNVWXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-bromopyridine-2-carbonitrile is a chemical compound with the molecular formula C6H3BrN2 . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with an amino group at the 3-position, a bromo group at the 6-position, and a carbonitrile group at the 2-position .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 74-76 °C . Its molecular weight is 173.01 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the utility of derivatives of 3-Amino-6-bromopyridine-2-carbonitrile in synthesizing various heterocyclic compounds. For instance, they have been used in the tandem Michael addition/imino-nitrile cyclization synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile, as reported by Dong et al. (2010) (Dong et al., 2010).

Antibacterial Activity

Compounds derived from this compound have been evaluated for their antimicrobial properties. Bogdanowicz et al. (2013) synthesized novel 4-Pyrrolidin-3-cyanopyridine derivatives and assessed their antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Photopolymerization and 3D Printing

In the field of photopolymerization and 3D printing, this compound derivatives have been used as photosensitizers. Fiedor et al. (2020) discussed their role in vat photopolymerization 3D printing techniques under visible light, highlighting their effectiveness in initiating photopolymerization processes (Fiedor et al., 2020).

Non-Linear Optical Properties

The non-linear optical properties of derivatives of this compound have been a subject of study. Sakthi et al. (2017) conducted a complete DFT, TD-DFT, and Non-Linear Optical Property Study on these compounds, providing insights into their potential applications in the field of photonics (Sakthi et al., 2017).

Antioxidant Activity

There's also evidence of antioxidant activity in some derivatives. Rashdan et al. (2017) synthesized and evaluated compounds for their antioxidant and antimicrobial activities, demonstrating the versatile applications of these derivatives in medicinal chemistry (Rashdan et al., 2017).

Electrocatalysis

In electrocatalysis, this compound derivatives have been used for the carboxylation of 2-amino-5-bromopyridine with CO2, as shown in research by Feng et al. (2010), which could have significant implications for chemical synthesis and environmental applications (Feng et al., 2010).

Mechanism of Action

The mechanism of action of 3-Amino-6-bromopyridine-2-carbonitrile is not specified in the search results. As a laboratory chemical, its mechanism of action would depend on the specific context in which it is used .

Safety and Hazards

3-Amino-6-bromopyridine-2-carbonitrile is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .

Properties

IUPAC Name

3-amino-6-bromopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCAVCFMNVWXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.